8-Bromoisoquinoline Hydrochloride

Description

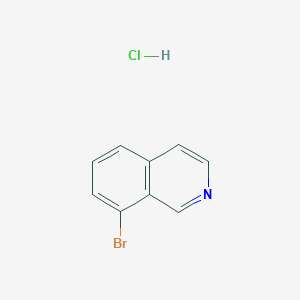

8-Bromoisoquinoline (B29762) hydrochloride is a halogenated derivative of isoquinoline (B145761), a heterocyclic aromatic organic compound. This chemical entity is recognized primarily as a crucial intermediate and building block in organic synthesis. chemimpex.com Its structural framework, featuring a bromine atom at the 8-position, makes it a versatile reagent for creating more complex molecules. chemimpex.comallgreenchems.com Consequently, it is of significant interest in medicinal chemistry and materials science for the development of novel compounds and advanced materials. chemimpex.comallgreenchems.com The hydrochloride salt form generally enhances water solubility compared to its free base, which can be advantageous for various synthetic applications. cymitquimica.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

8-bromoisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-6H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXBCKFPQUUVBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 8 Bromoisoquinoline Hydrochloride

The synthesis of 8-bromoisoquinoline (B29762) is a multi-step process, and several routes have been explored. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Applications in Medicinal Chemistry

The unique structure of 8-bromoisoquinoline (B29762) makes it a valuable scaffold in drug discovery and medicinal chemistry. chemimpex.comallgreenchems.com

Role in Materials Science

The applications of 8-bromoisoquinoline (B29762) and its derivatives extend beyond medicine into the field of materials science. allgreenchems.com

Research on Agrochemistry Applications of 8 Bromoisoquinoline Hydrochloride

Development of Agrochemicals: Herbicides, Pesticides, and Fungicides

The isoquinoline (B145761) skeleton, particularly when functionalized with a bromine atom at the 8-position, is a valuable building block for synthesizing active ingredients in various agrochemicals. allgreenchems.comallgreenchems.com The reactivity of the bromine atom facilitates further chemical modifications, enabling chemists to design and produce a wide array of derivatives. allgreenchems.com This structural diversity is key to developing effective herbicides for weed control, pesticides for managing insect and other invertebrate pests, and fungicides to combat crop diseases. allgreenchems.comallgreenchems.comambeed.com

Derivatives of 8-bromoisoquinoline (B29762) are utilized to create innovative pesticides with heightened insecticidal, acaricidal (for mites), or nematicidal properties. allgreenchems.com The compound's adaptability allows for the design of pesticides tailored to specific pests and crops. allgreenchems.com For instance, patents describe oxazoline (B21484) compounds derived from 8-bromoisoquinoline for controlling invertebrate pests in agricultural settings, including on key crops like corn, soybeans, and rice. google.com Similarly, in the realm of fungicides, researchers synthesize agents from 8-bromoisoquinoline derivatives that can inhibit fungal growth and protect plants from infections, with the potential to customize these compounds for different fungal pathogens. allgreenchems.commdpi.com

The following table summarizes the agrochemical applications of 8-bromoisoquinoline derivatives based on research findings.

| Agrochemical Class | Application | Source |

| Herbicides | Used as a structural component to fine-tune selectivity and effectiveness in controlling unwanted weeds. | allgreenchems.comallgreenchems.com |

| Pesticides | Serves as a starting material for innovative pesticides with enhanced insecticidal, acaricidal, and nematicidal properties. | allgreenchems.comgoogle.com |

| Fungicides | Utilized in the synthesis of fungicidal agents that inhibit fungal growth and protect against various plant infections. | allgreenchems.commdpi.com |

Structural Modification for Enhanced Bioactivity and Selectivity

A primary focus of research is the structural modification of the 8-bromoisoquinoline molecule to enhance the bioactivity and selectivity of resulting agrochemicals. allgreenchems.com The introduction of various functional groups allows chemists to create a library of compounds with distinct properties. allgreenchems.com The goal is to maximize efficacy against target pests, weeds, or diseases while minimizing harm to non-target organisms, such as beneficial insects and the crops themselves. allgreenchems.com

This tailored approach ensures that the developed agrochemicals are both potent and safer for field use. allgreenchems.com For example, research into inhibitors of the detoxifying enzyme of the phytoalexin brassinin, a fungal virulence factor, has led to the synthesis of substituted isoquinolines from bromoisoquinoline precursors. mdpi.com By creating thiazole-substituted isoquinolines, scientists aim to develop highly selective fungicides. mdpi.com Another innovative approach involves creating complex supramolecular structures. A dumbbell-shaped assembly using a 6-bromoisoquinoline (B29742) derivative demonstrated enhanced foliar affinity, leading to more effective management of tomato bacterial canker. researchgate.net This highlights how sophisticated structural modifications can improve the delivery and efficacy of the active compound. researchgate.net

New Modes of Action for Resistance Management

The development of resistance to existing agrochemicals in pests, weeds, and pathogens is a significant and growing threat to agricultural productivity. allgreenchems.comgoogle.com The versatility of 8-bromoisoquinoline derivatives offers a promising avenue for discovering agrochemicals with novel modes of action. allgreenchems.com By targeting different biochemical pathways in the pest or pathogen than those targeted by current chemicals, these new compounds can be effective against resistant populations. allgreenchems.comksu.edu

The development of fungicides with new mechanisms of action is of great interest for crop protection. mdpi.com For example, while some commercial quinoline-based fungicides affect signal transduction or respiration, research on new derivatives aims to target different pathways, such as tubulin polymerization or specific fungal enzymes. mdpi.com Introducing compounds with new modes of action is a critical strategy for sustainable pest management, helping to break the cycle of resistance and extend the lifespan of existing chemistries. allgreenchems.comksu.edu The ability to generate diverse structures from 8-bromoisoquinoline is essential in this ongoing search for next-generation crop protection agents. allgreenchems.com

Crop Protection Strategies and Environmental Impact Considerations

A crucial aspect of designing new agrochemicals is minimizing their environmental footprint. allgreenchems.com Researchers can engineer 8-bromoisoquinoline-based compounds with properties that reduce their persistence in the environment. allgreenchems.com This lowers the risk of soil and water pollution and minimizes harm to the surrounding ecosystem. allgreenchems.com The development of selective inhibitors, for instance, is anticipated to result in lower toxicity levels to the broader ecosystem compared to conventional broad-spectrum fungicides. mdpi.com Ultimately, the goal is to create agricultural chemicals that are effective, safe, and environmentally responsible, addressing the core challenges of modern farming while safeguarding planetary health. allgreenchems.comresearchgate.net

Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Methods for Separation and Purification in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. The process involves a gas chromatograph, which vaporizes the sample and separates its components based on their volatility and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and measures their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for identification.

For compounds like isoquinolines, which can be polar, a derivatization step is often employed prior to GC-MS analysis. sigmaaldrich.comnih.gov Derivatization aims to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior. sigmaaldrich.com This process typically involves replacing active hydrogens in functional groups with nonpolar moieties. sigmaaldrich.com Common techniques include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and alkylation. nih.govcanada.ca

However, the analysis of 8-bromoisoquinoline (B29762) itself by gas chromatography is feasible and is used as a quality control method by some chemical suppliers to determine purity. chemicalbook.com

In a research context, GC-MS has been successfully used to identify bromoisoquinoline in complex mixtures. For example, a study analyzing the methanolic extract of the plant Lactuca runcinata identified bromoisoquinoline as one of its bioactive components. researchgate.net The analysis was performed on a GC-MS system with specific parameters to achieve separation and identification. researchgate.net

Table 1: GC-MS Parameters for the Analysis of a Sample Containing Bromoisoquinoline researchgate.net

| Parameter | Specification |

|---|---|

| Instrument | Thermo Scientific GC-TRACE ultra ver.: 5.0, Thermo MS DSQ II |

| Column | TR 5-MS capillary standard non-polar column |

| Carrier Gas | Helium (He) at a flow rate of 1.0 ml/min |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature 40°C, ramped to 250°C at 5°C/min |

| Mass Range | 50-650 m/z |

This example underscores the capability of GC-MS to detect and identify 8-bromoisoquinoline, even when present as a minor component in a complex biological matrix.

X-ray Crystallography for Solid-State Structure Determination of 8-Bromoisoquinoline and its Derivatives

X-ray crystallography is an indispensable technique for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, researchers can calculate the precise positions of atoms, as well as the bond lengths and angles between them. This provides definitive proof of a molecule's connectivity and conformation in the solid state.

In one study, the synthesis of 8-bromo-7-methoxyisoquinoline (B1626704) was reported, and during the synthetic process, an X-ray crystal structure of a key intermediate, N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal (B89532) borane (B79455), was determined. semanticscholar.orgresearchgate.net This analysis confirmed the molecular structure and provided detailed crystallographic data. semanticscholar.org

Table 2: Crystallographic Data for N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal borane (17) semanticscholar.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁BBrNO₃ |

| Molecular Weight | 318.02 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 14.290(7) |

| b (Å) | 13.656(8) |

| c (Å) | 8.936(7) |

| V (ų) | 1562.5(4) |

| Z | 4 |

| Calculated Density (g cm⁻³) | 1.352 |

| Radiation | Cu-Kα |

Another example involves the characterization of a ruthenium complex, Ru(biqa)Br-isoq)₂, which incorporates a bromoisoquinoline ligand. rsc.org The crystal structure of this complex was determined by X-ray diffraction, using suitable crystals grown from a solution of dichloromethane (B109758) overlaid with methanol. rsc.org This analysis was vital for characterizing the coordination chemistry and geometry of the metal complex.

Future Research Directions and Emerging Trends

Sustainable Synthesis of Halogenated Isoquinolines

The chemical industry's shift towards environmental responsibility has put a spotlight on the synthesis of foundational molecules like halogenated isoquinolines. The focus is on developing processes that are not only efficient but also minimize environmental impact.

Direct C-H Functionalization: A primary goal is to move away from traditional multi-step syntheses that require pre-activated starting materials. Direct C-H activation is an atom-economical strategy to introduce halogen atoms onto the isoquinoline (B145761) core. ajgreenchem.comniscpr.res.in Research into transition-metal catalysts, particularly those based on ruthenium and palladium, aims to achieve high regioselectivity for halogenation with reduced waste. ajgreenchem.comniscpr.res.in A recently developed method for the direct C4-halogenation of isoquinolines through a dearomatization-rearomatization sequence showcases a practical, metal-free approach that could be adapted for other positions. acs.org

Flow Chemistry: Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for synthesizing isoquinolines. numberanalytics.com This technology offers enhanced safety, precise control over reaction parameters like temperature and time, and improved scalability. researchgate.netuniqsis.com The ability to safely handle reactive intermediates and high-pressure conditions in a contained system makes flow chemistry particularly suitable for many of the reactions used to produce and functionalize halogenated isoquinolines. uniqsis.com

Biocatalysis and Photoredox Catalysis: Nature's catalysts—enzymes—are being engineered for the production of isoquinoline alkaloids. numberanalytics.comnih.gov Biocatalysis offers unparalleled selectivity under mild, aqueous conditions, representing a truly green manufacturing approach. rsc.orgmdpi.com Concurrently, visible-light photoredox catalysis has become a powerful tool for organic synthesis, allowing for the construction and functionalization of isoquinoline frameworks using inexpensive and environmentally friendly organic dyes like Rose Bengal or Eosin Y as catalysts, avoiding the need for heavy metals. d-nb.infobeilstein-journals.orgrsc.org

| Synthesis Strategy | Key Advantages | Representative Catalysts/Methods |

| C-H Activation | High atom economy, reduced steps, less waste. ajgreenchem.comniscpr.res.in | Ruthenium (Ru), Palladium (Pd). ajgreenchem.comniscpr.res.in |

| Flow Chemistry | Enhanced safety, precise control, scalability. researchgate.netuniqsis.com | Continuous flow reactors. uniqsis.com |

| Biocatalysis | High selectivity, mild conditions, renewable. rsc.orgmdpi.com | Engineered enzymes (e.g., oxidases, decarboxylases). numberanalytics.commdpi.com |

| Photoredox Catalysis | Metal-free, mild conditions, uses visible light. d-nb.infobeilstein-journals.org | Organic Dyes (Rose Bengal, Eosin Y), Fullerenes. beilstein-journals.orgrsc.orgnih.gov |

Artificial Intelligence and Machine Learning in Drug Design Utilizing Isoquinoline Scaffolds

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by dramatically accelerating the design-test-learn cycle. The isoquinoline scaffold is a prime candidate for these computational approaches due to its status as a "privileged structure" found in numerous bioactive compounds. tandfonline.comnih.gov

Predictive and De Novo Design: AI/ML models are being trained on vast datasets of isoquinoline derivatives to predict their biological activities and pharmacokinetic properties (ADMET). bohrium.com This allows for the rapid virtual screening of immense chemical libraries. nih.gov Beyond screening, generative AI is employed for de novo design, creating entirely new isoquinoline-based molecules optimized for specific therapeutic targets. tandfonline.comresearchgate.net

Accelerated Hit Identification: A consensus-based virtual screening approach, combining multiple computational methods like molecular docking, shape screening, and pharmacophore modeling, has successfully identified novel isoquinoline chemotypes for challenging targets like the MELK kinase. nih.gov These in silico methods reduce the time and cost associated with initial hit discovery, allowing researchers to focus laboratory resources on the most promising candidates. acs.org

Novel Catalytic Systems for Functionalization of 8-Bromoisoquinoline (B29762)

The bromine atom on 8-bromoisoquinoline is a versatile synthetic handle, primarily leveraged through cross-coupling reactions. The future lies in developing more efficient, robust, and sustainable catalytic systems to exploit this reactivity.

Advanced Cross-Coupling: While palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Stille) are standard for modifying bromo-aromatic compounds, research continues to develop more active ligands and catalysts that operate under milder conditions with lower catalyst loading. acs.org Economical and less toxic metals like copper and nickel are also gaining prominence as sustainable alternatives to palladium for these crucial transformations. ajgreenchem.comniscpr.res.in

Photoredox Catalysis for Functionalization: Visible-light photoredox catalysis is revolutionizing C-C and C-N bond formation. nih.gov This technology allows for the activation of 8-bromoisoquinoline and its coupling partners under exceptionally mild conditions, often at room temperature, using light as the energy source. rsc.org Catalysts like organic dyes and fullerenes can facilitate complex cascade reactions, enabling the efficient construction of intricate molecular architectures from simple precursors. nih.govrsc.org

| Catalytic System | Reaction Type | Advantages |

| Palladium-based | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig | Well-established, broad substrate scope. acs.org |

| Copper-based | Cross-coupling | More economical and sustainable than palladium. ajgreenchem.com |

| Photoredox | Cascade cyclizations, C-C/C-N bond formation | Metal-free options, extremely mild conditions, high functional group tolerance. beilstein-journals.orgrsc.org |

Exploration of New Biological Targets and Therapeutic Areas

The structural diversity of isoquinoline derivatives translates to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aiwisdomlib.org Future work aims to systematically map these activities to new biological targets and disease pathways.

Target Deconvolution and Polypharmacology: A key trend is the move toward understanding polypharmacology, where a single compound is designed to interact with multiple targets simultaneously. researchgate.netscispace.com This multi-target approach is particularly promising for complex multifactorial diseases like cancer and neurodegenerative disorders such as Alzheimer's and Parkinson's disease. researchgate.netscispace.com Techniques like chemoproteomics are being used to identify the direct protein targets of isoquinoline derivatives within the cell, uncovering new mechanisms of action.

Expanding Therapeutic Horizons: While oncology and infectious diseases have been traditional focuses, the potential of isoquinolines is being explored in new areas. wisdomlib.orgamerigoscientific.com Research is uncovering their relevance in treating metabolic disorders, neuroinflammation, and cardiovascular diseases. bohrium.comresearchgate.net For instance, isoquinoline alkaloids have been investigated as inhibitors of Rho-kinase 1 (ROCK1), a target for hypertension and smooth muscle disorders. tandfonline.com

Advanced Computational Modeling for Predictive Research

Computational chemistry provides an atomic-level understanding that is essential for modern chemical research. For 8-bromoisoquinoline, these tools are used to predict reactivity, elucidate reaction mechanisms, and model biological interactions.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of isoquinoline derivatives. bohrium.com This information is critical for understanding their chemical reactivity, predicting the outcomes of catalytic reactions, and designing more effective catalysts.

Molecular Dynamics (MD) Simulations: MD simulations provide a "computational microscope" to observe how 8-bromoisoquinoline derivatives behave over time in a biological environment. nih.gov These simulations are used to model the binding of a ligand to its protein target, revealing the stability of the complex and the key intermolecular interactions, such as hydrogen bonds, that govern its biological activity. tandfonline.commdpi.com Studies have used MD to validate docking results and confirm the stable binding of isoquinoline alkaloids to targets like the Mpro viral protease and the androgen receptor. bohrium.commdpi.comresearchgate.net This predictive power helps prioritize which molecules to synthesize and test in the lab.

A Comprehensive Profile of 8-Bromoisoquinoline Hydrochloride

Q & A

Q. What are the established synthetic routes for 8-bromoisoquinoline hydrochloride, and what factors influence the choice of methodology?

- Methodological Answer : The synthesis of this compound typically involves three primary routes:

Sandmeyer Reaction Pathway : Starting from isoquinoline, this method includes nitration, reduction, diazotization, and bromination via the Sandmeyer reaction. While reliable, it requires multiple steps and yields are not consistently reported .

Pomeranz-Fritsch Cyclization : This approach uses 2-bromobenzaldehyde and 2,2-dimethoxyethanamine to form a Schiff base, followed by cyclization under acidic conditions. However, yields are highly variable (e.g., 6% in one study) due to competing hydrolysis and byproduct formation .

Ring Synthesis : A more efficient route with a 31% yield involves nitration of 5-bromo-isoquinoline, reduction, diazotization, and bromination. This method is preferred for its higher reproducibility .

Key Factors : Reaction scalability, purity requirements, and the availability of starting materials influence methodology selection.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Essential for structural confirmation but complicated by byproducts (e.g., amine-borane adducts) that cause diastereotopic splitting in -NMR spectra .

- Chromatography : Column chromatography is critical for separating amine-borane byproducts, which are often inseparable via crystallization .

- Elemental Analysis : Validates purity, especially when synthesizing derivatives for downstream applications.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields of this compound across different synthesis methods?

- Methodological Answer : Contradictory yields (e.g., 6% vs. 31%) arise from differences in reaction conditions and purification protocols. To address this:

- Replicate Key Steps : Compare cyclization conditions (e.g., vs. milder acids) and optimize temperature gradients .

- Byproduct Analysis : Use -NMR to identify borane adducts, which may reduce effective yields if unaccounted for .

- Standardize Characterization : Ensure consistent use of HPLC or GC-MS to quantify purity post-synthesis .

Q. What strategies are effective in minimizing byproduct formation during the borohydride reduction step in 8-bromoisoquinoline synthesis?

- Methodological Answer :

- Controlled Stoichiometry : Limit borohydride excess to prevent over-reduction of intermediates.

- Solvent Optimization : Use THF instead of protic solvents to stabilize amine-borane intermediates and reduce side reactions .

- In-situ Quenching : Add aqueous NHCl immediately post-reduction to hydrolyze borane adducts before chromatography .

Q. How can this compound be utilized in cross-coupling reactions to construct complex heterocyclic systems?

- Methodological Answer :

- Sonogashira Coupling : React 8-bromoisoquinoline with terminal alkynes (e.g., hex-1-yne) using Pd(PPh)/CuI catalysis in THF/triethylamine. Yields (~40%) depend on avoiding moisture and oxygen .

- Suzuki-Miyaura Coupling : Employ arylboronic acids with Pd(dppf)Cl in DMF/HO to introduce aryl groups at the 8-position. Purity products via recrystallization from ethanol/water .

- Mechanistic Studies : Use DFT calculations to predict regioselectivity in cross-coupling, guided by electron-withdrawing effects of the bromine substituent .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.